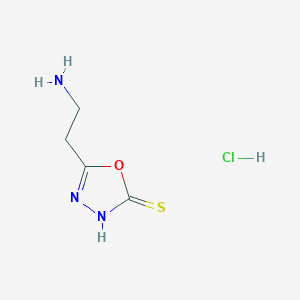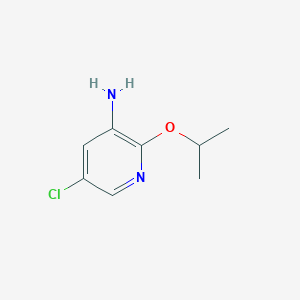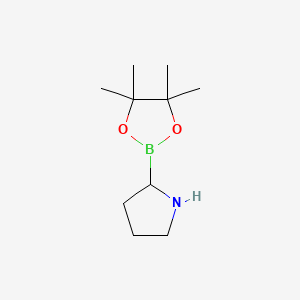
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride
Overview
Description
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride, also known as 5-AEODT-HCl, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is slightly soluble in water and has a melting point of about 175°C. This compound is a derivative of the 2,3-dihydro-1,3,4-oxadiazole-2-thione (DOT) molecule, and it has been used in a wide range of laboratory experiments and research studies.
Scientific Research Applications
- Application : It is used in the production of polymers and copolymers. Due to the presence of the methacrylate group, AEMA can undergo both free radical polymerization and other polymerization reactions .
- Application : These hydrogels have tunable swelling, degradation, and rheological properties. They are relevant for maintaining the native spherical and stemness characteristics of human dental pulp stem cells (DPSCs) .
- Application : These polymers can serve as drug carriers, enabling controlled release of therapeutic agents .
- Application : Modified surfaces exhibit improved adhesion, wettability, and biocompatibility, making them useful in biomaterials and tissue engineering .
Polymer Chemistry and Copolymerization
Hydrogel Development
Biomedical Applications
Drug Delivery Systems
Surface Modification
Photopolymerization and Photocrosslinking
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminoethyl methacrylate hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride , have been reported to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may act as a protease inhibitor. Protease inhibitors work by binding to the active site of enzymes, preventing them from catalyzing reactions. This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play a role in various biochemical pathways, including the synthesis of neurotransmitters. Dopamine, for instance, is synthesized from the amino acid tyrosine in a two-step enzymatic process
Pharmacokinetics
The compound’s solubility, stability, and reactivity, which can influence its bioavailability and pharmacokinetics, may be inferred from related compounds .
Result of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin, leading to changes in cellular processes and biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
properties
IUPAC Name |
5-(2-aminoethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS.ClH/c5-2-1-3-6-7-4(9)8-3;/h1-2,5H2,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZIJXJRABXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=S)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)





![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)
![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)



